4-(1-methyl-1H-indol-3-yl)butanehydrazide
Description
4-(1-Methyl-1H-indol-3-yl)butanehydrazide is a hydrazide derivative featuring a methyl-substituted indole core linked to a butanehydrazide moiety. Its synthesis typically involves esterification of indole-3-butyric acid followed by hydrazide formation via reflux with hydrazine hydrate . Structural confirmation is achieved through spectroscopic methods such as $ ^1H $ NMR and $ ^{13}C $ NMR . The methyl group at the indole nitrogen enhances steric and electronic properties, influencing biological interactions and physicochemical stability .
This compound has demonstrated versatility in medicinal chemistry, serving as a precursor for histone deacetylase (HDAC) inhibitors and organotin(IV) complexes with cytotoxic activity against cancer cell lines . Its hydrazide group enables further functionalization, such as Schiff base formation or cyclization into heterocyclic scaffolds (e.g., oxadiazoles) .
Properties
IUPAC Name |
4-(1-methylindol-3-yl)butanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-9-10(5-4-8-13(17)15-14)11-6-2-3-7-12(11)16/h2-3,6-7,9H,4-5,8,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMARNJPHNKGNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)butanehydrazide typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-indol-3-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics .
Comparison with Similar Compounds
4-(1H-Indol-3-yl)butanehydrazide (IBH)
- Structural Difference : Lacks the methyl group on the indole nitrogen.
- Synthesis : Similar pathway but starts with indole-3-butyric acid without methylation .
- Applications : Primarily studied as a corrosion inhibitor for mild steel in acidic media, attributed to adsorption via indole and hydrazide functional groups .
- Key Contrast : The absence of the methyl group reduces lipophilicity and may limit DNA intercalation efficiency compared to methylated derivatives .
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates
- Structural Features : Bis-indole alkaloid analogues with ester and carbonyl groups instead of hydrazide .
- Biological Activity : Low anticancer activity in most derivatives, except compound 9e , which showed moderate activity against specific cancer cell lines .
- Key Insight : The hydrazide moiety in 4-(1-methyl-1H-indol-3-yl)butanehydrazide may enhance target binding compared to ester/carbonyl groups.
Organotin(IV) Complexes with Hydrazone Schiff Bases
- Structure : Derived from 4-(1H-indol-3-yl)butanehydrazide Schiff bases (e.g., N'-(2-hydroxybenzylidene)-4-(1H-indol-3-yl)butanehydrazide) complexed with Sn(IV) .
- Activity : Diphenyltin(IV) derivatives exhibit stronger cytotoxicity (IC$_{50}$ < 10 µM) against A549 and MCF7 cells than dimethyltin(IV) analogues due to enhanced planarity and DNA interaction .
- Comparison : The methylated indole in this compound could further improve cytotoxicity by increasing hydrophobicity and membrane permeability.
4-(2,4-Dichlorophenoxy)-N′-(5-nitro-2-oxo-2H-indol-3-yl)butanehydrazide
- Structural Features: Incorporates dichlorophenoxy and nitro-indole substituents .
- Implications: Electron-withdrawing groups (Cl, NO$_2$) may alter electronic density and binding affinity compared to the methylated indole derivative.
Research Findings and Implications
Biological Activity
4-(1-methyl-1H-indol-3-yl)butanehydrazide is a compound derived from indole, a core structure in numerous biologically active molecules. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activities of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with hydrazine or its derivatives. Various methodologies have been reported, including:
- Condensation Reactions : Indole derivatives are reacted with hydrazine derivatives under reflux conditions to yield hydrazides.
- Knoevenagel Condensation : This method involves the reaction of indole-3-carboxaldehyde with hydrazine derivatives to form the desired hydrazide.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These values indicate that the compound is particularly potent against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects has been elucidated through various studies:
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This action is similar to that of colchicine, a well-known antitumor agent .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
- Apoptosis Induction : The compound promotes apoptosis in a dose-dependent manner, leading to programmed cell death in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- In Vitro Studies : In laboratory settings, treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating broad-spectrum anticancer activity.
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the colchicine site on tubulin, corroborating its role as a tubulin inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
